DA-8031

Serotonin Transporter Binding Affinity Premature Ejaculation

DA-8031 offers unparalleled selectivity (NET/SERT ratio 11,350) and a 24-hr half-life for chronic PE studies. Its 4-methoxyphenyl moiety distinguishes it from citalopram and dapoxetine, providing cleaner serotonergic data. In SBPdN models, it is efficacious at 1 mg/kg. Procure DA-8031 for reliable, target-specific results.

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
CAS No. 1148027-74-0
Cat. No. B10826378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDA-8031
CAS1148027-74-0
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H24N2O2/c1-23(2)12-4-11-21(18-6-8-19(24-3)9-7-18)20-10-5-16(14-22)13-17(20)15-25-21/h5-10,13H,4,11-12,15H2,1-3H3
InChIKeyRCMIUWUYNFSCAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DA-8031 (CAS 1148027-74-0): Pharmacological Profile and Research-Grade Procurement Specifications for Serotonin Transporter Inhibition Studies


1-[3-(dimethylamino)propyl]-1-(4-methoxyphenyl)-3H-2-benzofuran-5-carbonitrile, designated DA-8031, is an orally active, small-molecule selective serotonin reuptake inhibitor (SSRI) belonging to the 1,3-dihydroisobenzofuran-5-carbonitrile structural class. DA-8031 is under clinical investigation for premature ejaculation (PE) [1]. Preclinically, DA-8031 demonstrates high affinity and selectivity for the serotonin transporter (SERT) [2].

Why Structural Analogs Cannot Substitute for DA-8031 (CAS 1148027-74-0) in PE Research: Evidence of Unique Pharmacological Selectivity


Within the 1,3-dihydroisobenzofuran-5-carbonitrile class and the broader SSRI category, seemingly minor structural modifications produce profound differences in SERT binding affinity, monoamine transporter selectivity profiles, and downstream in vivo pharmacodynamic effects. DA-8031 incorporates a 4-methoxyphenyl moiety at the 1-position of the isobenzofuran core, distinguishing it from the 4-fluorophenyl substitution in citalopram [1] and the distinct chemical scaffold of dapoxetine [2]. Generic substitution with structurally similar but pharmacologically uncharacterized analogs, or with clinically approved SSRIs developed for depression, is not scientifically justifiable for PE-focused research due to these divergent selectivity and functional profiles, which directly impact experimental outcomes in ejaculation models [3].

Quantitative Differentiation Guide: DA-8031 (CAS 1148027-74-0) Versus Comparator SSRIs


SERT Binding Affinity: DA-8031 (Ki = 1.94 nM) vs. Paroxetine (Ki ≈ 0.07–0.17 nM)

DA-8031 demonstrates high affinity for the serotonin transporter (SERT) with a Ki of 1.94 nM measured via [3H]-citalopram displacement in rat brain synaptosomes [1]. Paroxetine, the SSRI with the highest known clinical SERT binding affinity, exhibits a Ki of 0.07–0.17 nM in human SERT preparations [2]. While paroxetine's affinity is approximately 11–28 times higher than DA-8031, this extreme affinity correlates with pronounced sexual dysfunction side effects and delayed ejaculation in depression treatment [3].

Serotonin Transporter Binding Affinity Premature Ejaculation

Monoamine Transporter Selectivity: DA-8031 NET/SERT Selectivity Ratio (11,350) vs. Dapoxetine NET/SERT Selectivity Ratio (~1,433)

DA-8031 exhibits exceptional selectivity for SERT over the norepinephrine transporter (NET), with a Ki of 22,020 nM for NET and a Ki of 1.94 nM for SERT, yielding a NET/SERT selectivity ratio of 11,350 [1]. In contrast, dapoxetine—the only orally administered SSRI specifically approved for premature ejaculation—demonstrates IC50 values of 1.2 nM for SERT and 1,720 nM for NET in human transporter assays, yielding a NET/SERT selectivity ratio of approximately 1,433 [2]. DA-8031 is approximately 8-fold more selective for SERT over NET than dapoxetine.

Selectivity Profile Norepinephrine Transporter Off-Target Activity

Preclinical Ejaculation Model Efficacy: DA-8031 Dose-Response vs. Dapoxetine in Rodent Models

In the electrical stimulation of the sensory branch of the pudendal nerve (SBPdN) model in rats—a validated preclinical model of ejaculation—both DA-8031 and dapoxetine at 3 mg/kg significantly reduced the area under the curve (AUC) of the bulbospongiosus (BS) muscle electromyographic (EMG) wave relative to vehicle [1]. Notably, DA-8031 at 1 mg/kg also produced a significant reduction in maximum EMG amplitude, whereas the 1 mg/kg dose of dapoxetine was not reported to produce this effect [1].

In Vivo Efficacy Ejaculation Latency Preclinical Models

In Vivo SERT Occupancy and 5-HT Elevation: DA-8031 PET Imaging and Microdialysis Data

DA-8031 produces dose-dependent SERT occupancy in the rat midbrain as measured by [11C]DASB positron emission tomography (PET), with occupancy ranging from 31% at 10 mg/kg to 84% at 100 mg/kg; the ED50 for SERT occupancy is 13.5 mg/kg [1]. In vivo microdialysis in the dorsal raphe nucleus demonstrates that DA-8031 (10–100 mg/kg) produces a 33–81% increase in extracellular serotonin (5-HT) levels [1]. For reference, citalopram at 10 mg/kg produces approximately 50–60% SERT occupancy in similar rodent PET studies [2], and dapoxetine at 3 mg/kg produces significant but unquantified 5-HT elevation [3].

PET Imaging SERT Occupancy Microdialysis

Human Pharmacokinetics: DA-8031 Half-Life (17.9–28.7 h) vs. Dapoxetine Half-Life (1.2–1.5 h)

In first-in-human studies, DA-8031 exhibits a terminal elimination half-life of 17.9–28.7 hours following single oral doses, reaching maximum plasma concentration at a median of 2–3 hours [1]. Dapoxetine, the only SSRI approved for on-demand PE treatment, has a terminal half-life of 1.2–1.5 hours [2]. The approximately 15–20× longer half-life of DA-8031 indicates sustained SERT inhibition over 24 hours.

Pharmacokinetics Half-Life First-in-Human

Structural Differentiation: DA-8031 4-Methoxyphenyl vs. Citalopram 4-Fluorophenyl Substitution

DA-8031 contains a 4-methoxyphenyl substituent at the 1-position of the 1,3-dihydroisobenzofuran core, in contrast to the 4-fluorophenyl group present in citalopram [1]. This single-atom substitution (methoxy oxygen vs. fluorine) alters the compound's binding interactions with SERT, as demonstrated in SAR studies of 4- and 5-substituted citalopram analogues where phenyl ring substituents significantly modulate SERT binding affinity and monoamine transporter selectivity [1].

Structure-Activity Relationship Citalopram Analog Chemical Scaffold

Optimal Research Applications for DA-8031 (CAS 1148027-74-0): Evidence-Based Selection Scenarios


Preclinical Premature Ejaculation (PE) Efficacy Studies in Rodent Models

DA-8031 is the compound of choice for in vivo pharmacological studies of ejaculatory control in rats, particularly using the electrical stimulation of the sensory branch of the pudendal nerve (SBPdN) model. In this validated preclinical PE model, DA-8031 at 1 mg/kg and 3 mg/kg significantly reduces bulbospongiosus muscle EMG amplitude and AUC, with efficacy observed at a lower dose (1 mg/kg) than dapoxetine in this specific parameter [1].

Sustained SERT Inhibition Studies Requiring Once-Daily Dosing Regimens

For experiments requiring sustained serotonin transporter inhibition over a 24-hour period—such as chronic dosing studies or behavioral assays spanning multiple hours—DA-8031's human half-life of 17.9–28.7 hours provides a pharmacokinetic advantage [1]. This contrasts with the short-acting profile of dapoxetine (half-life 1.2–1.5 hours), making DA-8031 the preferred tool compound for investigations where continuous SERT blockade is required without multiple daily administrations [2].

Selectivity Profiling of Serotonergic vs. Noradrenergic Mechanisms

DA-8031's exceptional SERT selectivity (NET/SERT ratio = 11,350) makes it an optimal tool for dissecting pure serotonergic contributions to physiological or behavioral endpoints without noradrenergic confounding [1]. In comparative pharmacology studies examining the role of monoamine transporter selectivity in ejaculatory control or mood regulation, DA-8031 provides a cleaner pharmacological probe than dapoxetine, which exhibits approximately 8-fold lower SERT-over-NET selectivity [2].

Structure-Activity Relationship Studies of 1-Substituted Isobenzofuran SSRIs

DA-8031 serves as a key reference compound in medicinal chemistry programs investigating the impact of 1-position phenyl substituents on SERT pharmacology within the 1,3-dihydroisobenzofuran-5-carbonitrile scaffold. The 4-methoxyphenyl moiety in DA-8031 represents a distinct chemical series from the 4-fluorophenyl-containing citalopram family, enabling systematic SAR exploration of how heteroatom substitution patterns modulate SERT binding affinity, transporter selectivity, and downstream in vivo efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DA-8031

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.